molecular formula C12H25Cl2N3O B2595843 3-Ethyl-4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride CAS No. 2567498-12-6

3-Ethyl-4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride

Cat. No.: B2595843
CAS No.: 2567498-12-6
M. Wt: 298.25
InChI Key: MYJCRFBMUIICLM-UHFFFAOYSA-N
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Description

3-Ethyl-4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride: is a chemical compound with the molecular formula C12H23N3O2HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethanolamine.

    Formation of Piperazine Derivative: The piperazine ring is then functionalized by introducing an ethyl group at the 3-position and a piperidin-3-ylmethyl group at the 4-position. This can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions.

    Cyclization: The intermediate compounds are cyclized to form the piperazin-2-one structure.

    Purification: The final product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Common industrial methods include:

    Batch Reactors: These are used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: These allow for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

3-Ethyl-4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is employed in studies investigating the function of piperazine derivatives in biological systems.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-3-ylmethyl)piperazin-2-one: Lacks the ethyl group at the 3-position.

    3-Methyl-4-(piperidin-3-ylmethyl)piperazin-2-one: Contains a methyl group instead of an ethyl group.

    4-(Piperidin-3-ylmethyl)piperazine: Does not have the carbonyl group at the 2-position.

Uniqueness

3-Ethyl-4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride is unique due to the presence of both the ethyl group and the piperidin-3-ylmethyl group, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperazine derivatives.

Properties

IUPAC Name

3-ethyl-4-(piperidin-3-ylmethyl)piperazin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.2ClH/c1-2-11-12(16)14-6-7-15(11)9-10-4-3-5-13-8-10;;/h10-11,13H,2-9H2,1H3,(H,14,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJCRFBMUIICLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1CC2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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